molecular formula C14H17N B11725280 N-(Butan-2-yl)naphthalen-1-amine CAS No. 1019585-69-3

N-(Butan-2-yl)naphthalen-1-amine

Cat. No.: B11725280
CAS No.: 1019585-69-3
M. Wt: 199.29 g/mol
InChI Key: PMJWYNONKLTWTK-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)naphthalen-1-amine: is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring substituted with an amine group at the first position and a butan-2-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)naphthalen-1-amine can be achieved through several methods. One common approach involves the alkylation of naphthalen-1-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:

    Naphthalen-1-amine: is dissolved in an appropriate solvent such as ethanol or methanol.

  • A base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the amine group.
  • Butan-2-yl halide: (e.g., butan-2-yl chloride or butan-2-yl bromide) is slowly added to the reaction mixture.

  • The reaction is allowed to proceed at room temperature or under reflux conditions for several hours.
  • The product is then isolated by filtration, washed, and purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Butan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Naphthylamines.

    Substitution: Substituted naphthylamines.

Scientific Research Applications

Chemistry: N-(Butan-2-yl)naphthalen-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and heterocycles.

Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of pharmaceuticals targeting various biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its unique structural properties make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)naphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

    Naphthalen-1-amine: Lacks the butan-2-yl group, resulting in different chemical and physical properties.

    N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds have a similar naphthalene core but differ in their substituents, leading to variations in reactivity and applications.

Uniqueness: N-(Butan-2-yl)naphthalen-1-amine is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects

Properties

CAS No.

1019585-69-3

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-butan-2-ylnaphthalen-1-amine

InChI

InChI=1S/C14H17N/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h4-11,15H,3H2,1-2H3

InChI Key

PMJWYNONKLTWTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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